

Application Notes and Protocols for SKF 100398 in Rat Models

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Compound of Interest

Compound Name: SKF 100398

Cat. No.: B1209943

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These application notes provide a comprehensive overview of the experimental use of **SKF 100398**, a potent and specific antagonist of the V2 receptor for arginine vasopressin (AVP), in rat models. Detailed protocols for assessing its antidiuretic effects are presented, along with relevant quantitative data and a depiction of the associated signaling pathway.

Introduction

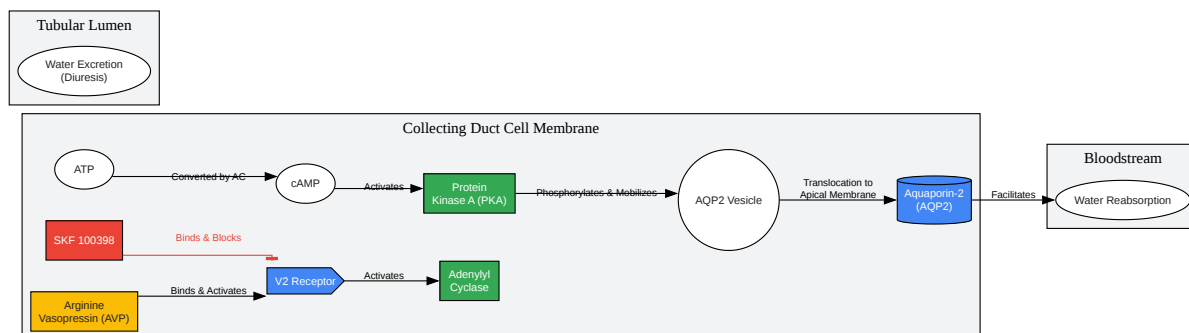
SKF 100398, also identified by its chemical name d(CH₂)₅Tyr(Et)VAVP, is a synthetic analogue of arginine vasopressin. It functions as a competitive antagonist at vasopressin V2 receptors, which are primarily located in the principal cells of the kidney's collecting ducts. By blocking the action of endogenous or exogenously administered AVP, **SKF 100398** inhibits the reabsorption of water, leading to an increase in urine output (aquaretic effect). This makes it a valuable tool for studying the role of the V2 receptor in renal physiology and for investigating potential therapeutic applications in conditions characterized by excessive water retention, such as the Syndrome of Inappropriate Antidiuretic Hormone (SIADH).

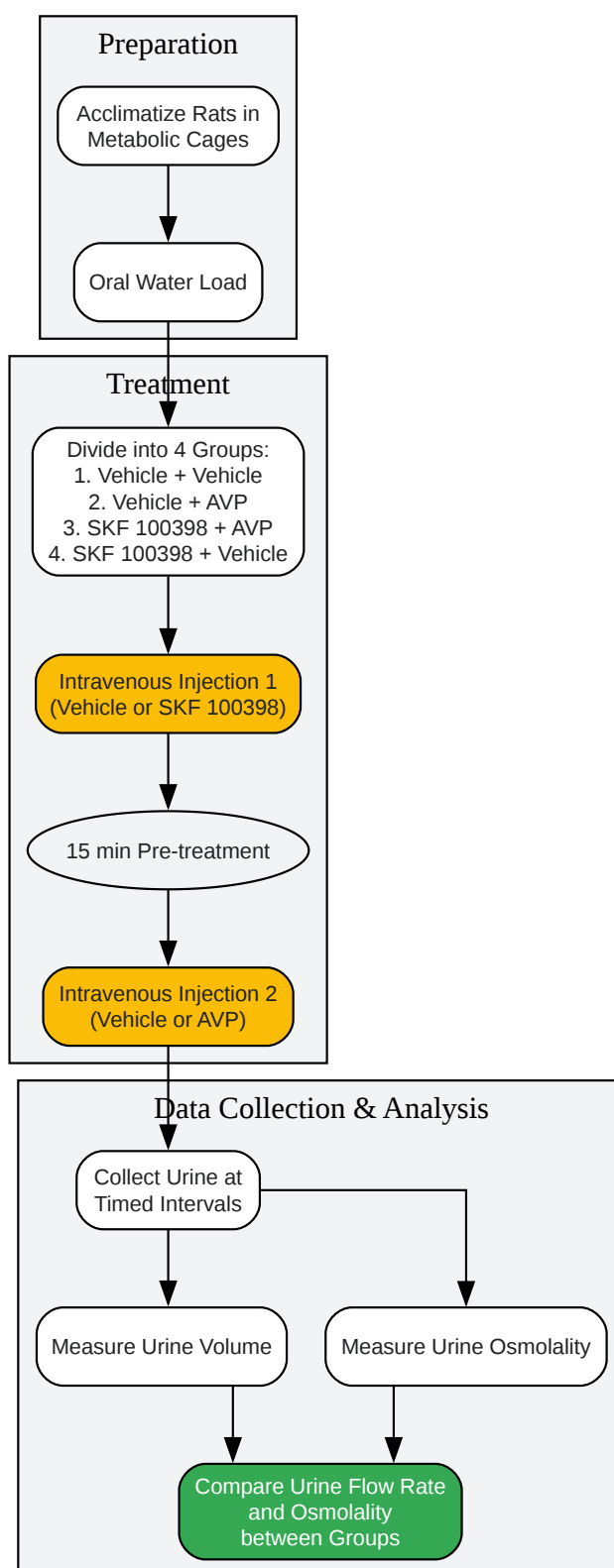
Mechanism of Action: V2 Receptor Antagonism

Arginine vasopressin, upon binding to its V2 receptor on the basolateral membrane of collecting duct cells, initiates a G-protein coupled signaling cascade. This results in the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and

promotes the translocation of Aquaporin-2 (AQP2) water channels to the apical membrane. The insertion of AQP2 channels increases the water permeability of the membrane, facilitating water reabsorption from the tubular fluid into the bloodstream.

SKF 100398 competitively binds to the V2 receptor, preventing the binding of AVP and thereby inhibiting this entire signaling pathway. This leads to a reduction in AQP2 translocation, decreased water permeability of the collecting duct, and consequently, increased water excretion.





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